An In-depth Technical Guide to the Chemical Structure and Properties of Heptachlor
An In-depth Technical Guide to the Chemical Structure and Properties of Heptachlor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to the organochlorine pesticide, heptachlor. It also delves into its metabolic pathways and proposed mechanisms of action at the cellular level.
Chemical Identity and Physical Properties
Heptachlor is a synthetic chlorinated cyclodiene insecticide.[1] First introduced in the mid-20th century, its use has been significantly restricted due to its persistence in the environment and adverse health effects.[2] In biological systems and the environment, heptachlor is oxidized to the more stable and often more toxic heptachlor epoxide.[3]
Chemical Structures
The chemical structures of heptachlor and its primary metabolite, heptachlor epoxide, are depicted below.
Physicochemical Properties
The following tables summarize the key chemical and physical properties of heptachlor and heptachlor epoxide.
Table 1: Chemical Identification of Heptachlor and Heptachlor Epoxide
| Property | Heptachlor | Heptachlor Epoxide |
| IUPAC Name | 1,4,5,6,7,8,8-Heptachloro-3a,4,7,7a-tetrahydro-4,7-methanoindene | 2,3,4,5,6,7,7-Heptachloro-1a,1b,5,5a,6,6a-hexahydro-2,5-methano-2H-indeno[1,2-b]oxirene |
| Molecular Formula | C₁₀H₅Cl₇ | C₁₀H₅Cl₇O |
| CAS Number | 76-44-8 | 1024-57-3 |
| Molar Mass | 373.32 g/mol | 389.32 g/mol |
| Appearance | White to light tan crystalline solid | White crystalline solid |
| Odor | Camphor-like | Odorless |
Table 2: Physical Properties of Heptachlor and Heptachlor Epoxide
| Property | Heptachlor | Heptachlor Epoxide |
| Density | 1.57–1.59 g/cm³ | Not available |
| Melting Point | 95–96 °C | 160–161.5 °C |
| Boiling Point | 135–145 °C at 1-1.5 mmHg | Not available |
| Water Solubility | 0.056 mg/L at 25°C | 0.35 mg/L at 25°C |
| Vapor Pressure | 3 x 10⁻⁴ mmHg at 25°C | Not available |
| Octanol-Water Partition Coefficient (log Kow) | 5.44 | 5.40 |
Chemical Synthesis
Heptachlor is synthesized through a Diels-Alder reaction between hexachlorocyclopentadiene (B6142220) and cyclopentadiene, which forms an intermediate called chlordene.[1] This intermediate is then chlorinated and treated with hydrogen chloride in the presence of a Lewis acid catalyst to produce heptachlor.[1]
Analytical Methodology
The detection and quantification of heptachlor and its epoxide in environmental and biological samples are crucial for monitoring and risk assessment. The most common analytical techniques are gas chromatography with electron capture detection (GC-ECD) and gas chromatography-mass spectrometry (GC-MS).
Experimental Workflow for Heptachlor Analysis
The general workflow for the analysis of heptachlor in an environmental sample, such as water or soil, is outlined below.
Detailed Experimental Protocol: EPA Method 8081B
The following is a summarized protocol based on the principles of EPA Method 8081B for the analysis of organochlorine pesticides in water.
1. Sample Preparation and Extraction:
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A 1-liter water sample is collected in a clean glass container.
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The sample is extracted with methylene chloride using a separatory funnel or a continuous liquid-liquid extractor.
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The extract is dried by passing it through a column of anhydrous sodium sulfate.
2. Concentration:
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The dried extract is concentrated to a small volume (e.g., 1 mL) using a Kuderna-Danish (K-D) concentrator.
3. Cleanup (if necessary):
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If interferences are present, a cleanup step using a Florisil column is performed.
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The concentrated extract is applied to the top of the Florisil column.
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The column is eluted with solvents of increasing polarity to separate the pesticides from interfering compounds.
4. Gas Chromatography (GC) Analysis:
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Injector: A splitless injection is typically used to introduce the sample onto the GC column.
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Column: A non-polar capillary column (e.g., DB-5 or equivalent) is commonly used for the primary analysis. A second, different polarity column is used for confirmation.
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Oven Temperature Program: A temperature program is used to separate the different pesticides. For example, starting at a lower temperature and ramping up to a higher temperature.
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Detector: An Electron Capture Detector (ECD) is highly sensitive to halogenated compounds like heptachlor. Mass Spectrometry (MS) can be used for definitive identification.
5. Quantification:
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The concentration of heptachlor and heptachlor epoxide in the sample is determined by comparing the peak areas or heights from the sample chromatogram to those of known calibration standards.
Metabolism and Toxicological Significance
In mammals, heptachlor is readily absorbed and metabolized in the liver to heptachlor epoxide.[3] This biotransformation is a critical step as heptachlor epoxide is generally more persistent and toxic than the parent compound.[3]
Metabolic Pathway in Rats
The metabolic pathway of heptachlor in rats involves several steps, leading to more polar compounds that can be excreted.
Source: Adapted from descriptions of rat metabolism.
Proposed Mechanism of Action and Signaling Pathways
Heptachlor is classified as a possible human carcinogen.[3] Its tumor-promoting effects are thought to occur through epigenetic mechanisms rather than direct genotoxicity. Research suggests that heptachlor epoxide can interfere with key cellular signaling pathways.
Proposed Signaling Pathway for Tumor Promotion
Studies in mouse hepatoma cells suggest that heptachlor epoxide may promote tumors by activating the tyrosine kinase growth factor receptor pathway.[5] This leads to the activation of Phospholipase C gamma 1 (PLCγ1) and subsequent induction of the transcription factor Activator Protein-1 (AP-1), which is involved in cell proliferation and differentiation.[5]
References
- 1. Heptachlor (Ref: ENT 15152) [sitem.herts.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. EXTOXNET PIP - HEPTACHLOR [extoxnet.orst.edu]
- 4. Heptachlor Epoxide | C10H5Cl7O | CID 15559699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Effects of heptachlor epoxide on components of various signal transduction pathways important in tumor promotion in mouse hepatoma cells. Determination of the most sensitive tumor promoter related effect induced by heptachlor epoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
